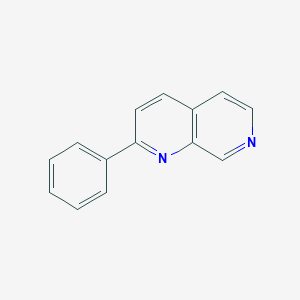

2-Phenyl-1,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fenil-1,7-naftiridina es un compuesto heterocíclico que pertenece a la familia de las naftiridinas. Este compuesto se caracteriza por un sistema de anillos fusionados que contiene átomos de nitrógeno en las posiciones 1 y 7, con un grupo fenilo unido a la posición 2.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Fenil-1,7-naftiridina se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 2-aminonicotinaldehídos con alquinos terminales en presencia de triflato de cobre (II) y dietilamina puede producir 1,8-naftiridinas . Otro método involucra el uso de reacciones de acoplamiento catalizadas por paladio de compuestos intermedios con aminas aromáticas .

Métodos de Producción Industrial: La producción industrial de 2-Fenil-1,7-naftiridina típicamente involucra rutas sintéticas escalables que aseguran altos rendimientos y pureza. El uso de reacciones multicomponentes y procesos catalizados por metales son comunes en entornos industriales para lograr una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Fenil-1,7-naftiridina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes.

Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio o trióxido de cromo.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.

Productos Mayores: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de naftiridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en diferentes posiciones del anillo de naftiridina .

Aplicaciones Científicas De Investigación

2-Fenil-1,7-naftiridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Usado como un bloque de construcción para la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 2-Fenil-1,7-naftiridina implica su interacción con dianas moleculares como el ADN y las enzimas. Como intercalador de ADN, se une entre pares de bases de ADN bicatenario, alterando su conformación e inhibiendo los procesos de replicación y transcripción . Además, ciertos derivados de este compuesto se han identificado como inhibidores de quinasas, dirigidos a enzimas como c-Kit y VEGFR-2, que están involucradas en las vías de señalización celular .

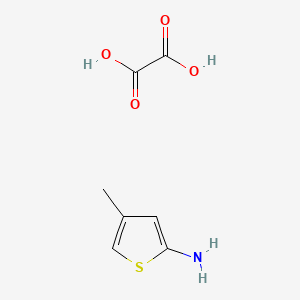

Compuestos Similares:

1,8-Naftiridina: Otro miembro de la familia de las naftiridinas con actividades biológicas similares.

2,7-Naftiridina: Conocido por sus propiedades inhibitorias de quinasas.

Quinolona: Un bioisóstero de las naftiridinas con un amplio espectro de actividades biológicas.

Unicidad: 2-Fenil-1,7-naftiridina destaca por su patrón de sustitución específico y las actividades biológicas únicas resultantes. Su capacidad de actuar como intercalador de ADN e inhibidor de quinasas lo convierte en un compuesto valioso en química medicinal .

Comparación Con Compuestos Similares

1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.

2,7-Naphthyridine: Known for its kinase inhibitory properties.

Quinolone: A bioisostere of naphthyridines with a broad spectrum of biological activities.

Uniqueness: 2-Phenyl-1,7-naphthyridine stands out due to its specific substitution pattern and the resulting unique biological activities. Its ability to act as a DNA intercalator and kinase inhibitor makes it a valuable compound in medicinal chemistry .

Propiedades

Número CAS |

61327-60-4 |

|---|---|

Fórmula molecular |

C14H10N2 |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

2-phenyl-1,7-naphthyridine |

InChI |

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-10-14(12)16-13/h1-10H |

Clave InChI |

GVXCQSZMTRMUHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)